molecular formula C13H22N4O B2498517 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide CAS No. 2101199-75-9

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2498517
CAS No.: 2101199-75-9
M. Wt: 250.346
InChI Key: WQFZZUBQHIKYMT-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopentyl group at the 1-position and diethyl substituents on the carboxamide nitrogen.

Properties

IUPAC Name

4-amino-2-cyclopentyl-N,N-diethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)12-11(14)9-15-17(12)10-7-5-6-8-10/h9-10H,3-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFZZUBQHIKYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=NN1C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with diethyl malonate in the presence of a base to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s cyclopentyl and diethyl groups distinguish it from similar derivatives. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target: 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide 1-cyclopentyl, N,N-diethyl ~321.4 (estimated) Not reported Bulky aliphatic groups enhance lipophilicity; potential for improved CNS penetration.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1-phenyl, 3-methyl, 4-cyano, 5-chloro 403.1 133–135 Aromatic substituents (phenyl) increase rigidity; chloro/cyano groups enhance electronic density.
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 1H-pyrazole, N-phenyl, 3-phenylamino 294.3 247 Multiple aromatic rings and amino groups improve hydrogen-bonding capacity.
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide 1-methyl, N-methyl 154.17 Not reported Minimal steric bulk; high solubility due to small substituents.
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide 1-ethyl, N-propyl-linked methylpyrazole ~319.4 (estimated) Not reported Ethyl and propyl groups balance lipophilicity and flexibility; potential for kinase inhibition.

Physicochemical Properties

  • Lipophilicity : The target compound’s cyclopentyl and diethyl groups likely increase logP compared to phenyl-substituted analogues (e.g., 3a) or dimethyl derivatives (e.g., ).
  • Solubility: Smaller derivatives (e.g., 4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide) exhibit higher aqueous solubility due to reduced steric hindrance .
  • Thermal Stability : Aromatic derivatives (e.g., 3a, 4a) show higher melting points (>130°C) compared to aliphatic-substituted compounds, which may remain liquids or low-melting solids .

Biological Activity

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide, also known by its CAS number 2101199-75-9, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a molecular formula of C13H22N4O and a molar mass of 250.34 g/mol, making it a candidate for various pharmacological applications.

The synthesis of 4-amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with diethyl malonate in the presence of a base to form the pyrazole ring.

Chemical Characteristics

PropertyValue
Molecular FormulaC13H22N4O
Molar Mass250.34 g/mol
Density1.23±0.1 g/cm³ (Predicted)
Boiling Point457.0±30.0 °C (Predicted)
pKa2.85±0.12 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Current research suggests that it may modulate signal transduction pathways and gene expression, although the precise mechanisms remain under investigation .

Pharmacological Applications

Research indicates that 4-amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide may possess several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
  • Anticancer Potential : The compound has been investigated for its potential anticancer effects, particularly in inhibiting tumor cell proliferation through various mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of 4-amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives:

Compound NameIC50 (μM)Activity Type
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide0.044 (against IKK-2)Anti-inflammatory
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamideTBDAntimicrobial/Anticancer

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound, against common pathogens. Results indicated significant inhibition at concentrations below 100 μg/mL .
  • Cancer Research : In vitro assays demonstrated that compounds similar to 4-amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide inhibited proliferation in breast cancer cell lines, with IC50 values indicating potent activity .

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